(+)-O-Desmethylvenlafaxine, also known as (+)-1-[2-(dimethylamino)-1-(4-phenoxyphenyl)ethyl]cyclohexanol, is an enantiomer of the venlafaxine metabolite O-desmethylvenlafaxine (ODV). It is a chiral compound, meaning it exists in two forms that are mirror images of each other. (+)-O-Desmethylvenlafaxine is the more potent enantiomer in terms of serotonin transporter (SERT) binding. [ [] ] It is a key compound in studies investigating the impact of chirality on drug efficacy and metabolism.
(+)-O-Desmethylvenlafaxine has a molecular formula of C20H27NO2 and a molecular weight of 313.43 g/mol. [ [] ] While the detailed molecular structure analysis is not explicitly detailed in the provided papers, it is a derivative of venlafaxine, with the key difference being the removal of a methyl group, which significantly impacts its pharmacological properties.
O-desmethylvenlafaxine can be synthesized through various methods, primarily involving demethylation processes. The most notable synthesis routes include:
These methods highlight the importance of optimizing reaction conditions to enhance yield and purity while minimizing environmental impact.
O-desmethylvenlafaxine participates in several chemical reactions that are pivotal for its synthesis and functionality:
These reactions underline the compound's versatility and its potential modifications for improved pharmacological properties.
The mechanism of action of O-desmethylvenlafaxine primarily revolves around its role as an inhibitor of norepinephrine and serotonin reuptake:
This dual-action mechanism is critical in treating depression and anxiety disorders effectively .
O-desmethylvenlafaxine exhibits distinct physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
The applications of O-desmethylvenlafaxine extend beyond its role as an antidepressant:
(+)-O-Desmethylvenlafaxine (IUPAC name: (1R,2R)-4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol) is the dextrorotatory enantiomer of O-desmethylvenlafaxine, a monophenolic derivative of the antidepressant venlafaxine [6] [9]. Its molecular formula is C₁₆H₂₅NO₂, with a molecular weight of 263.38 g/mol [9]. The compound features two chiral centers, generating four stereoisomers. The (+)-enantiomer exhibits specific three-dimensional spatial arrangements that confer distinct pharmacodynamic properties compared to its (-)-counterpart [3] [6].
Key physicochemical properties include:
Table 1: Comparative Stereochemical Properties of O-Desmethylvenlafaxine Enantiomers
Property | (+)-Enantiomer | (-)-Enantiomer |
---|---|---|
Optical Rotation | Dextrorotatory | Levorotatory |
SERT Inhibition (Ki) | 40.2 nM | Significantly weaker |
NET Inhibition (Ki) | 558.4 nM | Negligible activity |
Pharmacological Impact | Primary active metabolite | Minimally active |
The stereochemical configuration dictates binding affinity to biological targets. The (+)-enantiomer demonstrates 30-fold greater potency for the serotonin transporter (SERT) over the norepinephrine transporter (NET) due to optimal spatial alignment with SERT’s binding pocket [2] [8]. This enantioselectivity underpins its clinical relevance as the primary pharmacologically active form [3] [6].
(+)-O-Desmethylvenlafaxine is generated via cytochrome P450 (CYP)-mediated O-demethylation of venlafaxine, primarily catalyzed by the CYP2D6 isoenzyme [1] [4]. This biotransformation occurs hepatically and accounts for approximately 70% of venlafaxine metabolism [1] [5]. The metabolite retains venlafaxine’s bicyclic phenylethylamine core but lacks the methoxy group, enhancing its polarity [6] [9].
Metabolic and Pharmacokinetic Characteristics:
Table 2: Metabolic Parameters of Venlafaxine and (+)-O-Desmethylvenlafaxine
Parameter | Venlafaxine | (+)-O-Desmethylvenlafaxine |
---|---|---|
Primary Metabolic Pathway | CYP2D6 O-demethylation | Direct formation from parent |
Relative Plasma Concentration | 30% | 70% of total active moieties |
Elimination Half-life | 5 ± 2 hours | 11 ± 2 hours |
Renal Excretion | 5% unchanged | 45% unchanged |
The metabolite contributes significantly to venlafaxine’s therapeutic effects. Pharmacodynamic studies confirm that (+)-O-desmethylvenlafaxine accounts for 70–80% of serotonin reuptake inhibition and 30–40% of norepinephrine reuptake inhibition in vivo [1] [8]. Therapeutic drug monitoring guidelines recommend combined quantification of venlafaxine and (+)-O-desmethylvenlafaxine to optimize antidepressant efficacy [10].
(+)-O-Desmethylvenlafaxine is pharmacologically classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). It exerts dual presynaptic inhibition of serotonin (5-HT) and norepinephrine (NE) transporters in the central nervous system, increasing synaptic concentrations of these neurotransmitters [1] [8].
Receptor Interaction Profile:
Table 3: Neurotransmitter Transporter Binding Affinities
Transporter | Ki (nM) | IC₅₀ (nM) | Selectivity Ratio (SERT:NET) |
---|---|---|---|
SERT | 40.2 | 47.3 | 13.9-fold selectivity |
NET | 558.4 | 531.3 | Reference |
The compound’s effects are dose-dependent:
(+)-O-Desmethylvenlafaxine exhibits negligible affinity for muscarinic, histaminergic, or adrenergic receptors, reducing off-target side effects common to tricyclic antidepressants [5] [8]. Its molecular actions extend beyond reuptake inhibition, including downstream enhancement of brain-derived neurotrophic factor (BDNF) expression and neuroplasticity [5]. The SNRI class, including this metabolite, represents a second-generation antidepressant with improved tolerability over first-generation agents [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9